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molecular formula C7H7BrN2O3 B7871463 5-Bromo-2-ethoxy-3-nitropyridine

5-Bromo-2-ethoxy-3-nitropyridine

Cat. No. B7871463
M. Wt: 247.05 g/mol
InChI Key: AWRLZJJDHWCYKN-UHFFFAOYSA-N
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Patent
US08163743B2

Procedure details

Sodium (3.22 g) was dissolved in absolute ethanol (100 ml) and added dropwise to a suspension of 5-bromo-2-chloro-3-nitropyridine (30.2 g) in ethanol (100 ml) at 0° C. over 10 mins. The cold bath was removed and the reaction stirred at RT for 18 h. The reaction was evaporated to approximately half its volume then diluted with saturated ammonium chloride (aq) (600 ml). The reaction was stirred at RT overnight then the solids were filtered and rinsed well with water. The solids were dissolved in hot ethanol (100 ml) then diluted with hot water (500 ml) and stirred with cooling to RT for 2 hr. The solids were collected and rinsed well with water then suction dried and vacuum dried to give the title compound (26.4 g) as a dark brown solid.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6](Cl)=[N:7][CH:8]=1.[CH2:13]([OH:15])[CH3:14]>>[Br:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6]([O:15][CH2:13][CH3:14])=[N:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to approximately half its volume
ADDITION
Type
ADDITION
Details
then diluted with saturated ammonium chloride (aq) (600 ml)
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
rinsed well with water
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in hot ethanol (100 ml)
ADDITION
Type
ADDITION
Details
then diluted with hot water (500 ml)
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to RT for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
rinsed well with water
CUSTOM
Type
CUSTOM
Details
suction dried
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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